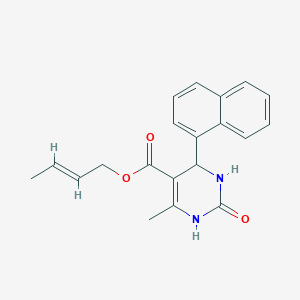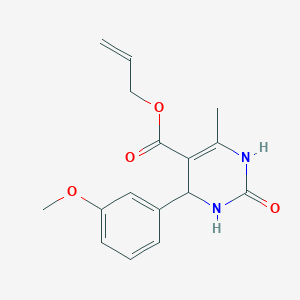![molecular formula C16H11FN4S B394380 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide CAS No. 312278-29-8](/img/structure/B394380.png)
4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide” is a chemical compound with the molecular formula C16H11FN4S . It has an average mass of 310.349 Da and a monoisotopic mass of 310.068848 Da . It is also known by other names such as "3-[(4-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole" .
Applications De Recherche Scientifique
Cancer Therapy
Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial, antidepressant, and antileishmanial activity . A novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety was designed and synthesized using a ring-fusion strategy based on the structure of an iron chelator, VLX600 . The compound displayed strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cancer cells .
Iron Chelation
The avidity of cancer cells for iron highlights the potential for iron chelators to be used in cancer therapy . The compound selectively bound to ferrous ions, but not to ferric ions, and the addition of Fe2+ abolished the cytotoxicity of the compound .
Cell Cycle Arrest
Flow cytometry assays demonstrated that the compound arrested the cell cycle at the G1 phase .
Induction of Apoptosis
The compound induced significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .
Antimalarial Activity
Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial activity .
Antidepressant Agents
1H-[1,2,4]triazino[5,6-b]indoles derivatives apply useful applications in medicinal chemistry, especially as antidepressant agents .
Antileishmanial Activity
Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antileishmanial activity .
Antibacterial and Antifungal Activity
Various studies found the efficacy of such nucleus in the production of antibacterial, antifungal agents .
Mécanisme D'action
Target of Action
The primary target of 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of this compound to ferrous ions leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron homeostasis within the cell, leading to a decrease in intracellular iron ion level . This can significantly inhibit cancer cell proliferation . The compound also induces significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Result of Action
The compound displays strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cells . It also induces significant apoptosis in A549 cells . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that the induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
Environmental factors such as the presence of ferrous ions can influence the compound’s action, efficacy, and stability . For instance, the addition of Fe2+ abolishes the cytotoxicity of the compound .
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S/c17-11-7-5-10(6-8-11)9-22-16-19-15-14(20-21-16)12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCNWZGUMHWQMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

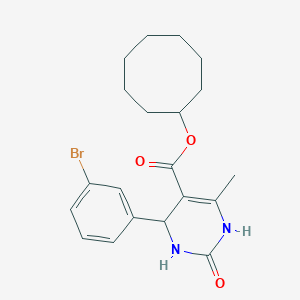
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394299.png)

![5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B394302.png)
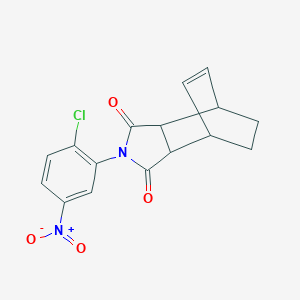
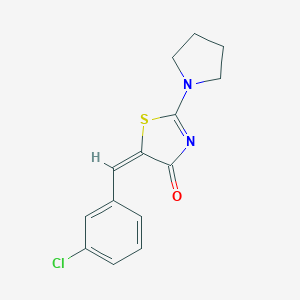
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394309.png)
![3'-(4-ethoxyphenyl)-5'-methyl-1-(4-morpholinylmethyl)-1,3-dihydrospiro(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394311.png)
![2-(4-amino-3,5-dichlorophenyl)-5-{[2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B394313.png)
![ethyl 2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-oxopropanoate](/img/structure/B394314.png)
![3-{4-nitrophenyl}-5-(4-methoxyphenyl)-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B394315.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394318.png)
